molecular formula C5H4N2O2 B072724 4-Nitropyridine CAS No. 1122-61-8

4-Nitropyridine

Cat. No. B072724
CAS RN: 1122-61-8
M. Wt: 124.1 g/mol
InChI Key: FEXIEMAAKBNTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitropyridine is a compound with the molecular formula C5H4N2O2 . It is a key intermediate in medicinal products . The IUPAC name for this compound is this compound .


Synthesis Analysis

This compound can be successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO3 and H2SO4 to give this compound N-oxide, followed by reaction with PCl3 to give the final product .


Molecular Structure Analysis

The molecular structure of this compound has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and by quantum chemical calculations (DFT and MP2) . The presence of the electron-withdrawing –NO2 group in para -position of 4-NO2-PyO results in an increase of the ipso-angle and a decrease of the semipolar bond length r (N→O) in comparison to the non-substituted PyO .


Chemical Reactions Analysis

In chemical reactions, this compound partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 124.10 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 231.1±13.0 °C at 760 mmHg, and a flash point of 93.6±19.8 °C . It has 4 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

  • Electrochemical Reduction : 4-Nitropyridine undergoes electrochemical reduction in aqueous medium through multiple steps, including the reduction to dihydroxylamine, dehydration to nitroso compound, and further reduction to hydroxylamine. This process can be complex due to the protonation of the pyridine nitrogen and exhibits an electrochemical-chemical-electrochemical (ECE) type reaction (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

  • Synthetic Development : this compound is a precursor in the synthesis of 4-aminopyridine, which finds applications in pharmaceuticals, pesticides, dyes, and other fields. Research focuses on reducing production costs, improving reaction yields, and minimizing environmental impact (Hu Xi-en, 2004).

  • Solvatochromic Indicator : It serves as a solvatochromic indicator for the hydrogen-bond donor ability of solvents. This compound N-oxide shows a solvatochromic effect in the long wavelength ultraviolet region, making it useful for assessing hydrogen-bond donation (Lagalante, Jacobson, & Bruno, 1996).

  • Continuous Flow Synthesis : A two-step continuous flow synthesis method for this compound from pyridine N-oxide has been developed, enhancing safety and scalability for medicinal product applications (Wan et al., 2015).

  • Electrosynthesis Process : this compound is involved in the electrosynthesis of 4-aminopyridine, with the process focusing on using green synthesis technology characterized by simplicity and high yield (Hu Xi-en, 2005).

  • Photochemical Reduction : The photochemical reduction of this compound in hydrochloric acid-isopropyl alcohol solutions has been studied, with findings indicating quantitative yields of 4-hydroxylaminopyridine (Hashimoto, Kano, & Ueda, 1971).

Safety and Hazards

4-Nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes irritation to skin and serious eyes irritation . It may cause dyspnea (difficult or labored breathing) .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of this compound with no 2-nitropyridine by-product .

properties

IUPAC Name

4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIEMAAKBNTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074453
Record name Pyridine, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1122-61-8
Record name 4-Nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITROPYRIDINE 95%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D3DS58ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Chloro-2-methylpyridine N-oxide may be nitrated with a mixture of nitric acid and sulphuric acids, and the 4-nitropyridine produced successively treated with sodium methoxide, heated in acetic anhydride, purified and deacetylated to give 2-hydroxymethyl-3-chloro-4-methoxypyridine, which may be substituted for 2-hydroxy-3-methoxypyridine in the procedure of Example 1(ii)-(v) to prepare N-cyano-N'-methyl-N"-[2-((3-chloro-4-methoxy-2-pyridyl)methylthio)ethyl]guanidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulphuric acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitropyridine
Reactant of Route 2
4-Nitropyridine
Reactant of Route 3
4-Nitropyridine
Reactant of Route 4
Reactant of Route 4
4-Nitropyridine
Reactant of Route 5
Reactant of Route 5
4-Nitropyridine
Reactant of Route 6
4-Nitropyridine

Q & A

Q1: How does 4-nitropyridine exert its effects on biological systems?

A1: this compound, and specifically its N-oxide derivative (this compound N-oxide), is known to be a potent mutagen and carcinogen. [] While the exact mechanism of action is complex, research suggests that its enzymatic reduction to 4-hydroxyaminoquinoline N-oxide (4HAQO) plays a crucial role. 4HAQO is implicated in the formation of DNA adducts, leading to DNA damage that contributes to its mutagenic and carcinogenic properties. []

Q2: Is oxidative stress involved in the biological effects of this compound N-oxide?

A2: Yes, studies have shown that this compound N-oxide induces significant oxidative stress within cells. [] It acts as a powerful inducer of the soxRS regulon in Escherichia coli, a system responsible for responding to oxidative stress. [] This oxidative stress is believed to be an additional contributing factor to its carcinogenic potential.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H4N2O2. Its molecular weight is 138.10 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Various spectroscopic methods are employed to analyze these compounds. These include:* NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy help elucidate the structure and electronic environment of protons and carbons in the molecule, respectively. [] * IR Spectroscopy: Provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. [, , ] * UV/Vis Spectroscopy: Useful for studying electronic transitions within the molecule and can be used to investigate solvent effects and hydrogen-bonding interactions. [] * Electron Spin Resonance (ESR): Provides insights into the formation and properties of radicals generated from this compound derivatives upon irradiation or chemical reactions. [, , , ]

Q5: Does the provided research explore any catalytic applications of this compound or its derivatives?

A5: The provided research focuses primarily on the synthesis, characterization, and biological properties of this compound derivatives. There is no mention of their use as catalysts in the provided abstracts.

Q6: How is computational chemistry being used in research related to this compound derivatives?

A6: Computational methods are being employed to gain a deeper understanding of the properties and behavior of these molecules. Examples include:* Molecular orbital calculations: Used to investigate the electronic structure, charge distribution, and reactivity of this compound anion radicals and their ion pairs with alkali metal cations. [, ]* Density Functional Theory (DFT): Employed to calculate electronic properties such as dipole moments and quadrupole moments of this compound N-oxide and 3-methyl-4-nitropyridine N-oxide. [] * Time-Dependent Density Functional Theory (TD-DFT): Used to predict UV/Vis absorption spectra and excited-state properties of this compound N-oxide derivatives. []* Quantum Theory of Atoms in Molecules (QTAIM): Applied to analyze intermolecular interactions, specifically hydrogen bonding, in cocrystals of this compound N-oxide with benzenesulfonamide derivatives. []

Q7: How do structural modifications of this compound N-oxide derivatives affect their biological activity?

A7: Studies indicate that the position and nature of substituents on the pyridine ring can significantly influence the biological activity of this compound N-oxide derivatives. For instance, 3-methyl-4-nitropyridine N-oxide exhibits potent second harmonic generation (SHG) activity and is considered a promising nonlinear optical material. [, , ] Additionally, introducing substituents like methyl groups can affect the electron density distribution within the molecule, influencing its reactivity and interaction with biological targets. []

Q8: Does the research discuss safety considerations or regulations related to handling this compound and its derivatives?

A8: While specific SHE regulations are not mentioned, the research highlights the toxic nature of this compound N-oxide, emphasizing its mutagenic and carcinogenic properties. [, , ] This underscores the importance of handling these compounds with extreme caution and adhering to appropriate safety protocols in laboratory and industrial settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.